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Compound of Interest

Compound Name:
3-bromo-4-methoxy-N-

methylbenzamide

CAS No.: 337536-21-7

Cat. No.: B183811

Get Quote

The chemical shifts in a 13C NMR spectrum are highly sensitive to the electronic environment

of each carbon atom.[2][3] In 3-bromo-4-methoxy-N-methylbenzamide, the aromatic ring is

substituted with a bromine atom, a methoxy group, and an N-methylcarboxamide group. Each

of these substituents exerts distinct electronic effects that influence the resonance of the

aromatic carbons.

The Methoxy Group (-OCH3): This is a strong electron-donating group through resonance,

which increases the electron density at the ortho and para positions, causing an upfield shift

(lower ppm) for these carbons. The carbon directly attached to the oxygen (ipso-carbon) will

be shifted downfield.

The Bromine Atom (-Br): As a halogen, bromine is an electron-withdrawing group via

induction but a weak electron-donating group through resonance. It also exhibits a "heavy

atom effect," which can cause an upfield shift for the ipso-carbon to which it is attached.[4]

The N-methylcarboxamide Group (-CONHCH3): This group is electron-withdrawing due to

the carbonyl moiety, which deshields the ipso-carbon. The carbonyl carbon itself has a
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characteristic downfield chemical shift.[5]

Predicted 13C NMR Chemical Shifts for 3-bromo-4-
methoxy-N-methylbenzamide
The following table presents the predicted 13C NMR chemical shifts for 3-bromo-4-methoxy-
N-methylbenzamide. These predictions are derived from established substituent effects and

comparison with the experimental data of related compounds.
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale for Prediction

C=O 166-169
Typical range for a benzamide

carbonyl carbon.[5]

C1 132-135

Deshielded due to the

attached electron-withdrawing

amide group.

C2 128-131
Influenced by the amide group

and the methoxy group.

C3 112-115

Shielded by the heavy atom

effect of the attached bromine.

[4]

C4 155-158

Strongly deshielded by the

directly attached electron-

donating methoxy group.

C5 110-113

Shielded due to the electron-

donating effect of the methoxy

group at the ortho position.

C6 125-128
Influenced by the amide group

and bromine atom.

N-CH3 26-28
Typical range for an N-methyl

group in an amide.[6]

O-CH3 55-57
Typical range for a methoxy

group on an aromatic ring.[6]

Comparative Analysis with Structurally Related
Compounds
To validate the predicted chemical shifts, a comparison with experimentally determined 13C

NMR data of similar molecules is invaluable. The following table summarizes such data.
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Compound C=O (ppm)
Aromatic
Carbons
(ppm)

N-CH3
(ppm)

O-CH3
(ppm)

Reference

4-methoxy-N-

methylbenza

mide

167.9
113.8, 127.1,

128.8, 162.2
26.9 55.5 [6]

N-

methylbenza

mide

Not specified Not specified Not specified - [7]

4-

methoxybenz

oic acid

Not specified Not specified - Not specified [8]

3-bromo-4-

methyl-

benzoic acid

Not specified Not specified - - [9][10]

The data for 4-methoxy-N-methylbenzamide provides a strong foundation for our predictions.

The introduction of a bromine atom at the C3 position is expected to primarily affect the

chemical shifts of C2, C3, and C4, as reflected in our predicted values.

Experimental Protocol for 13C NMR Data
Acquisition
For researchers aiming to acquire experimental data for 3-bromo-4-methoxy-N-
methylbenzamide or related compounds, the following protocol is recommended.[5]

Sample Preparation:

Dissolve 10-20 mg of the benzamide sample in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl3, DMSO-d6).

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Transfer the solution to a standard 5 mm NMR tube.
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Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

Tune and match the 13C probe.

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

Acquire a standard proton-decoupled 13C NMR spectrum.

Typical parameters include a spectral width of 0-220 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio (e.g., 1024 or more, depending on sample

concentration), and a relaxation delay of 2-5 seconds.

Visualizing the Structure and Assignments
The following diagram illustrates the structure of 3-bromo-4-methoxy-N-methylbenzamide
with the carbon atoms numbered for clear correlation with the NMR data.

Caption: Structure of 3-bromo-4-methoxy-N-methylbenzamide with carbon numbering.

Conclusion
While direct experimental 13C NMR data for 3-bromo-4-methoxy-N-methylbenzamide is not

readily available, a reliable prediction of its spectrum can be achieved through a thorough

understanding of substituent effects and comparative analysis with structurally similar

compounds. This guide provides a comprehensive framework for the interpretation and

prediction of the 13C NMR spectrum of this molecule, serving as a valuable resource for

researchers in the field. The provided protocol for data acquisition further equips scientists with

the necessary methodology to obtain experimental data for this and other novel benzamide

derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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